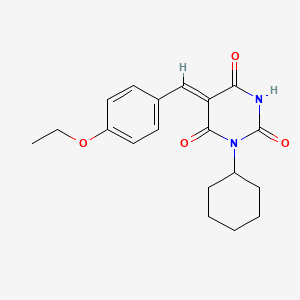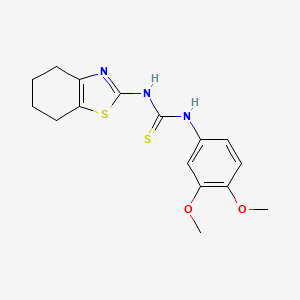
1-cyclohexyl-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclohexyl-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The exact mechanism of action of 1-cyclohexyl-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to act through a variety of pathways. One proposed mechanism involves the inhibition of key enzymes involved in cell growth and proliferation, leading to the induction of apoptosis in cancer cells. Other studies have suggested that this compound may act as an anti-inflammatory agent by reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-cyclohexyl-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit a range of biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and neuroprotective effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, and may be effective in inhibiting tumor growth and proliferation. Other studies have suggested that this compound may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to protect neurons from oxidative stress.
実験室実験の利点と制限
One advantage of using 1-cyclohexyl-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potential as a novel anti-cancer agent. This compound has been shown to exhibit cytotoxic activity against a range of cancer cell lines, and may be effective in inhibiting tumor growth and proliferation. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
将来の方向性
There are several future directions for research on 1-cyclohexyl-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of more efficient synthesis methods for this compound, which may enable larger-scale production and further investigation of its potential applications. Additionally, further research is needed to fully understand the mechanism of action of this compound, and to determine its potential as a therapeutic agent for a range of diseases and conditions. Finally, future studies may explore the potential use of this compound in combination with other anti-cancer agents, in order to enhance its efficacy and reduce potential toxicity.
合成法
The synthesis of 1-cyclohexyl-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be achieved through a multi-step process involving the reaction of various starting materials. One common method involves the condensation of ethyl acetoacetate and cyclohexanone in the presence of a base, followed by the addition of 4-ethoxybenzaldehyde and ammonium acetate to form the final product.
科学的研究の応用
1-cyclohexyl-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for a variety of scientific research applications, including its potential use as an anti-cancer agent, an anti-inflammatory agent, and a neuroprotective agent. In vitro studies have shown that this compound exhibits cytotoxic activity against a range of cancer cell lines, and may be effective in inhibiting the growth and proliferation of tumors.
特性
IUPAC Name |
(5Z)-1-cyclohexyl-5-[(4-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-2-25-15-10-8-13(9-11-15)12-16-17(22)20-19(24)21(18(16)23)14-6-4-3-5-7-14/h8-12,14H,2-7H2,1H3,(H,20,22,24)/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOCBMSQMQBBLI-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5700331.png)


![N'-[(cyclohexylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5700350.png)
![N-(3,4-dimethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5700356.png)
![N-cyclohexyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5700358.png)


![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide](/img/structure/B5700379.png)


![4-[(2-bromo-5-chlorophenyl)sulfonyl]morpholine](/img/structure/B5700426.png)

